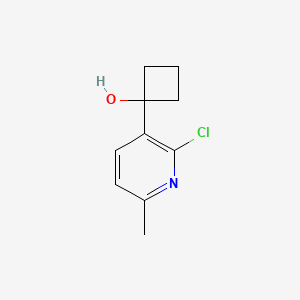![molecular formula C15H12IN3O2 B1406483 Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate CAS No. 1464153-43-2](/img/structure/B1406483.png)
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate
概要
説明
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate is a complex organic compound that features an imidazo[1,2-a]pyrazine core, which is a fused heterocyclic structure containing nitrogen atoms
生化学分析
Biochemical Properties
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function. For instance, it has been observed to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of the enzyme’s activity, thereby affecting downstream signaling processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the PI3K signaling pathway, which is critical for cell growth and survival . By altering the activity of this pathway, this compound can induce changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins . Additionally, this compound may act as an allosteric modulator, altering the conformation of enzymes and affecting their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and improvement in cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, the compound may influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . By affecting these enzymes, this compound can alter metabolic flux and the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the preparation of an intermediate compound, which is then subjected to cyclization and iodination to form the desired product. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and iodination steps .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include TBHP and molecular oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, particularly iodination, is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Iodine in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an imidazo[1,2-a]pyrazine derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated compound.
科学的研究の応用
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor modulators.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate exerts its effects is related to its ability to interact with specific molecular targets. The imidazo[1,2-a]pyrazine core can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate can be compared to other imidazo[1,2-a]pyrazine derivatives, such as:
3-bromoimidazo[1,2-a]pyrazine: Similar in structure but with a bromine atom instead of iodine. This compound may have different reactivity and biological activity.
N-(pyridin-2-yl)amides: These compounds share a similar core structure but have different functional groups, leading to varied applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
特性
IUPAC Name |
ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3O2/c1-2-21-15(20)11-5-3-10(4-6-11)12-9-19-13(16)7-18-14(19)8-17-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWGWGGCTYMFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN3C(=CN=C3C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)

![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)









![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
